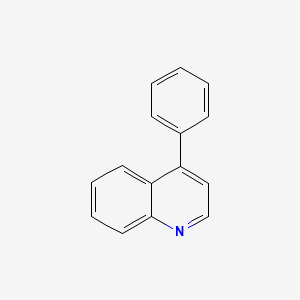

4-Phenylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCUXGFHUYBUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334785 | |

| Record name | 4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-03-8 | |

| Record name | 4-Phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 4-Phenylquinoline: A Technical Guide to Core Mechanisms and Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with the 4-phenylquinoline moiety being of particular interest due to its prevalence in a range of biologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the reaction mechanisms, experimental protocols, and quantitative analysis of various synthetic strategies.

Overview of Key Synthetic Methodologies

The synthesis of the quinoline ring is a well-established field in organic chemistry, with several named reactions providing the foundation for accessing a diverse array of derivatives. For the synthesis of 4-phenylquinolines, the most relevant and widely employed methods include the Friedländer annulation, the Combes synthesis, the Conrad-Limpach-Knorr synthesis, and the Doebner-von Miller reaction. Each of these methods offers distinct advantages and is amenable to various modifications to optimize yields and accommodate a range of substrates.

The Friedländer Annulation

The Friedländer synthesis is a versatile and direct method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] To synthesize a this compound, a 2-aminoaryl ketone is typically reacted with a carbonyl compound that can provide the C2-C3 bond of the quinoline ring.

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed via two primary pathways, contingent on the reaction conditions. The initial step can be either an aldol-type condensation or the formation of a Schiff base, followed by intramolecular cyclization and dehydration to furnish the aromatic quinoline ring.[2]

Caption: Generalized reaction pathways for the Friedländer synthesis of this compound.

Quantitative Data

The choice of catalyst and reaction conditions significantly influences the yield of the Friedländer synthesis. A variety of catalysts, including Brønsted and Lewis acids, as well as heterogeneous catalysts, have been employed to promote this transformation.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminobenzophenone | Pentan-2,3-dione | Poly(phosphoric acid) | Solvent-free | 90 | 1 | 82 | [3] |

| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ (10 mol%) | Ethanol/Water (1:1) | 60 | - | - | [1] |

| 2-Amino-5-bromobenzophenone | 2-Acetyl-6-methyl-pyridine | P₂O₅ in m-cresol | m-Cresol | 135 | Overnight | - | [4] |

| 2-Aminoaryl ketones | α-Methylene carbonyls | [Msim][OOCCCl₃] (Ionic Liquid) | - | - | - | up to 100 | [2] |

| 2-Aminoaryl ketones | 1,3-Dicarbonyls | Fe₃O₄-IL-HSO₄ | Solvent-free | 90 | - | - | [2] |

Experimental Protocol: Solvent-Free Friedländer Synthesis of 1-(4-Phenylquinolin-2-yl)propan-1-one[3]

-

Reactant Mixture: In a reaction vessel, combine 2-aminobenzophenone (1 mmol) and pentan-2,3-dione (1.2 mmol).

-

Catalyst Addition: Add freshly prepared poly(phosphoric acid) (PPA) to the mixture.

-

Reaction Conditions: Heat the solvent-free mixture at 90°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium carbonate (30 mL).

-

Isolation: Filter the resulting solid, wash with water, and extract with dichloromethane (3 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization from dichloromethane to yield the pure 1-(4-phenylquinolin-2-yl)propan-1-one.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[5] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.

Reaction Mechanism

The mechanism commences with the formation of an enamine from the aniline and the β-diketone. Subsequent acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration, affords the quinoline product.

Caption: Reaction mechanism of the Combes quinoline synthesis.

Quantitative Data

Various strong acids can be used to catalyze the Combes synthesis, with the choice of acid and reaction temperature impacting the overall yield.

| Aniline Derivative | β-Diketone | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Aniline | Acetylacetone | H₂SO₄ | - | - | [5] |

| m-Chloroaniline | Acetylacetone | H₂SO₄ | - | - | [1] |

| p-Anisidine | Cyclohexanone-2-aldehyde | Lactic acid | - | - | [1] |

| Substituted Anilines | Trifluoromethyl-β-diketones | PPA/Ethanol (PPE) | - | - | [5] |

Experimental Protocol: General Procedure for Combes Synthesis[1]

-

Reactant Mixture: Combine the aniline derivative and the β-diketone in a suitable reaction vessel.

-

Catalyst Addition: Carefully add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature and maintain for the required duration. Monitor the reaction by TLC.

-

Work-up: After cooling, carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide).

-

Isolation and Purification: Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides access to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the reaction of anilines with β-ketoesters.[4] The regiochemical outcome (4-hydroxyquinoline vs. 2-hydroxyquinoline) is dependent on the reaction temperature.

Reaction Mechanism

At lower temperatures, the aniline attacks the more reactive keto group of the β-ketoester to form an enamine (kinetic control), which upon thermal cyclization yields the 4-hydroxyquinoline. At higher temperatures, attack at the ester carbonyl occurs, leading to a β-ketoanilide (thermodynamic control), which cyclizes to a 2-hydroxyquinoline (Knorr synthesis).

Caption: Conrad-Limpach vs. Knorr synthesis pathways.

Quantitative Data

The thermal cyclization step is crucial and often requires high temperatures. The choice of a high-boiling, inert solvent is critical for achieving good yields.

| Aniline Derivative | β-Ketoester | Solvent for Cyclization | Temperature (°C) | Yield (%) | Reference |

| Aniline | Ethyl acetoacetate | Mineral Oil | ~250 | up to 95 | [4] |

| Aniline | Ethyl benzoylacetate | Diphenyl ether | ~250 | - | [6] |

| Substituted anilines | Diethyl 1,3-acetonedicarboxylate | 1,2-Dichlorobenzene (Microwave) | - | - | [7] |

| Aniline | Ethyl 4,4,4-trifluoroacetoacetate | Dowtherm A | 250 | - | [6] |

Experimental Protocol: Two-Step Conrad-Limpach Synthesis[7]

-

Enamine Formation:

-

Dissolve the aniline (1.0 eq) and the β-ketoester (1.1 eq) in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a weak acid (e.g., glacial acetic acid).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.

-

-

Thermal Cyclization:

-

Place the crude enamine intermediate in a high-boiling solvent (e.g., mineral oil or diphenyl ether).

-

Heat the mixture with stirring to approximately 250°C for 30-60 minutes.

-

Monitor the reaction by TLC.

-

Cool the mixture, and collect the precipitated product by vacuum filtration.

-

Wash the solid with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent and purify by recrystallization.

-

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a flexible method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[8] This reaction often employs an in situ generation of the α,β-unsaturated carbonyl compound from an aldol condensation.

Reaction Mechanism

The proposed mechanism involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration and oxidation to yield the quinoline.

Caption: Reaction pathway for the Doebner-von Miller synthesis.

Quantitative Data

A variety of Brønsted and Lewis acids can catalyze the Doebner-von Miller reaction. The reaction is often plagued by the formation of tar-like byproducts due to the polymerization of the α,β-unsaturated carbonyl compound under strong acidic conditions.

| Aniline Derivative | α,β-Unsaturated Carbonyl Precursors | Catalyst | Solvent | Yield (%) | Reference |

| Aniline | Crotonaldehyde | HCl | Toluene/Water | - | [9] |

| Aniline | Acrolein | H₂SO₄ | - | - | [10] |

| Aniline | Methyl vinyl ketone | SnCl₄ | - | - | [8] |

| Aniline | Cinnamaldehyde | p-Toluenesulfonic acid | - | - | [8] |

| Aniline | γ-Aryl-β,γ-unsaturated α-ketoesters | Hf(OTf)₄ | Dichloromethane | 44 (2-phenyl-4-carboxyquinoline) | [11] |

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

-

Reagent Addition: Heat the mixture to reflux. In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

Reaction: Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Isolation and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Modern Synthetic Approaches

In addition to the classical named reactions, modern synthetic methodologies have been developed to improve the efficiency, selectivity, and environmental footprint of this compound synthesis. These methods often employ novel catalytic systems, alternative energy sources, or one-pot multi-component strategies.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. Several of the classical quinoline syntheses have been adapted to microwave conditions. For instance, a microwave-assisted Döbner reaction has been reported for the synthesis of 2-phenylquinoline-4-carboxylic acids in moderate yields within minutes.

Novel Catalytic Systems

The development of new catalysts is a major focus in modern quinoline synthesis. This includes the use of ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts.[2] These catalysts can offer advantages such as higher efficacy, milder reaction conditions, and the potential for catalyst recycling. For example, a novel preparation of this compound derivatives has been described using an acid-catalyzed Friedländer reaction in an ionic liquid ([bmim][BF₄]), which allows for the recovery and reuse of the reaction medium and catalyst.[7]

Conclusion

The synthesis of 4-phenylquinolines can be achieved through a variety of robust and versatile methods, each with its own set of advantages and limitations. The classical Friedländer, Combes, Conrad-Limpach, and Doebner-von Miller reactions remain highly relevant and provide the foundation for the synthesis of a wide range of derivatives. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For drug development professionals and researchers, a thorough understanding of these core reaction mechanisms and experimental parameters is essential for the efficient and targeted synthesis of novel this compound-based compounds with potential therapeutic applications. The continued development of modern catalytic systems and reaction conditions will undoubtedly further expand the synthetic chemist's toolbox for accessing this important heterocyclic scaffold.

References

- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. benchchem.com [benchchem.com]

- 3. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Physicochemical Properties of 4-Phenylquinoline Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties. The therapeutic efficacy and developability of these derivatives are intrinsically linked to their physicochemical properties. This technical guide provides an in-depth overview of the key physicochemical characteristics of this compound derivatives, presents available quantitative data, and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties and Their Significance

Understanding the physicochemical properties of this compound derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. Key parameters include:

-

Melting Point (°C): The melting point is a fundamental physical property that provides an indication of the purity and lattice energy of a crystalline solid. A sharp melting point range is typically indicative of a pure compound.

-

Solubility: This property, often measured in aqueous media relevant to physiological conditions, dictates the bioavailability of a drug candidate. Poor aqueous solubility can be a significant hurdle in drug development, leading to low absorption and inadequate therapeutic concentrations.

-

Lipophilicity (logP): The partition coefficient (logP) between an organic and an aqueous phase is a critical measure of a compound's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic stability. For orally administered drugs, an optimal logP range is crucial for absorption.

-

Acid Dissociation Constant (pKa): The pKa value determines the ionization state of a molecule at a given pH. Since the charge of a molecule significantly affects its solubility, permeability, and interaction with biological targets, understanding the pKa is essential for predicting its behavior in different physiological compartments.

-

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with hydrogen bonding potential and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Quantitative Physicochemical Data of this compound Derivatives

The following tables summarize the available quantitative physicochemical data for a selection of this compound derivatives.

| Derivative Name/Structure | Melting Point (°C) | Reference |

| 3-iodo-4-phenylquinoline | 190-193 | [1] |

| 2,4-bis(4-formylphenyl)-6-phenylquinazoline | 202–204 | [2] |

| 2,4-bis(4-formylphenyl)-7-phenylquinazoline | 214–216 | [2] |

| 2,4-bis(4-formylphenyl)-8-phenylquinazoline | 221–223 | [2] |

| 1,3-bis(4-formylphenyl)-6-phenylquinoline | 127–129 | [2] |

| Derivative Class/Name | Lipophilicity (logP) | Topological Polar Surface Area (TPSA) (Ų) | Reference |

| 4-Phenyl-2-quinolone derivatives | 2.25–3.05 (Calculated) | 32.86–69.78 | [3] |

| Derivative Name | Solubility | pH | Reference |

| 3-iodo-4-phenylquinoline | Slightly soluble in organic solvents, insoluble in water | Neutral to slightly acidic | [1] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties of this compound derivatives.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus with glass capillary tubes.[1]

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry this compound derivative is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting) are recorded. This range represents the melting point of the compound. For a pure substance, this range is typically narrow (0.5-1 °C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: An excess amount of the this compound derivative is added to a known volume of the relevant solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved this compound derivative in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Lipophilicity (logP) Determination (Shake-Flask Method)

The shake-flask method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water.

Protocol:

-

Solvent Saturation: n-Octanol is pre-saturated with water, and water (or a relevant buffer, e.g., PBS pH 7.4) is pre-saturated with n-octanol.

-

Partitioning: A known amount of the this compound derivative is dissolved in one of the pre-saturated phases. This solution is then added to the other pre-saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the this compound derivative in both the n-octanol and the aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[4]

Protocol:

-

Sample Preparation: A known concentration of the this compound derivative is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. For multiprotic compounds, multiple inflection points and corresponding pKa values may be observed.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of newly synthesized this compound derivatives.

Caption: Workflow for the physicochemical characterization of this compound derivatives.

This structured approach ensures that critical data is systematically collected, enabling informed decisions in the drug discovery and development pipeline. By thoroughly characterizing the physicochemical properties of this compound derivatives, researchers can better predict their in vivo behavior and optimize their potential as therapeutic agents.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 3. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. dergipark.org.tr [dergipark.org.tr]

The Biological Activity of Novel 4-Phenylquinoline Compounds: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Among its many derivatives, 4-phenylquinolines have emerged as a particularly promising class, demonstrating significant potential in oncology, infectious diseases, and beyond.[3] This guide provides a comprehensive overview of the biological activities of novel 4-phenylquinoline compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. It aims to serve as a technical resource for professionals engaged in the discovery and development of new therapeutic agents.

Anticancer Activity of this compound Derivatives

A substantial body of research has focused on the anticancer properties of this compound compounds. These derivatives have been shown to exert their effects through multiple mechanisms, targeting key cellular processes involved in cancer cell proliferation and survival.[3][4]

Primary Mechanisms of Action

1.1.1. Tubulin Polymerization Inhibition A primary mechanism for many 4-phenyl-2-quinolone (4-PQ) derivatives is the disruption of microtubule dynamics.[5][6] Microtubules are essential for maintaining cell structure and forming the mitotic spindle during cell division.[6] These compounds often act as antimitotic agents by binding to the colchicine-binding pocket of β-tubulin.[5][6] This interaction inhibits tubulin polymerization, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[6][7][8] The structural backbone of some 4-PQs mimics that of podophyllotoxin (PPT), a known tubulin inhibitor.[5][6]

1.1.2. Histone Deacetylase (HDAC) Inhibition Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel inhibitors of histone deacetylases (HDACs), particularly HDAC3.[9][10] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[9] Their overexpression is linked to tumorigenesis.[9][10] By inhibiting HDACs, these quinoline compounds prevent the deacetylation of histones, leading to a more open chromatin structure, re-expression of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.[9][10]

1.1.3. Other Anticancer Mechanisms The versatility of the this compound scaffold allows for interaction with various other biological targets.[3] Additional reported mechanisms include:

-

Kinase Inhibition: Targeting various kinases involved in cell signaling pathways, such as Pim-1 kinase, c-Src, and Abl.[1]

-

Induction of Reactive Oxygen Species (ROS): Some quinoline-chalcone hybrids induce apoptosis by significantly increasing intracellular ROS levels.[7]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring can intercalate between DNA base pairs, interfering with replication and transcription.[1]

-

Receptor Antagonism: Derivatives have been designed to act as antagonists for receptors like the Angiotensin II AT(1) receptor, which can be implicated in cancer progression.[3]

Quantitative Anticancer Activity

The in vitro cytotoxic activity of novel this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound/Derivative | Cell Line | IC₅₀ (μM) | Reference |

| Compound 22 (6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one) | COLO205 (Colon Cancer) | 0.32 | [5][6] |

| H460 (Lung Cancer) | 0.89 | [5][6] | |

| Compound 1f (7-fluoro-4-anilinoquinoline derivative) | BGC823 (Gastric Cancer) | Potent | [11] |

| HeLa (Cervical Cancer) | Potent | [11] | |

| Compound 4a (4-anilinoquinolinylchalcone derivative) | MDA-MB-231 (Breast Cancer) | High Cytotoxicity | [12] |

| Compound 12e (Quinoline-chalcone derivative) | MGC-803 (Gastric Cancer) | 1.38 | [7] |

| HCT-116 (Colon Cancer) | 5.34 | [7] | |

| MCF-7 (Breast Cancer) | 5.21 | [7] | |

| Compound 20 (4-Hydroxyquinoline derivative) | Colo 320 (Colon Cancer, resistant) | 4.61 | [13] |

| Compound D28 (2-phenylquinoline-4-carboxylic acid derivative) | K562 (Leukemia) | Potent Activity | [9] |

| Compound 3d (2-morpholino-4-anilinoquinoline derivative) | HepG2 (Liver Cancer) | 8.50 | [14] |

Note: "Potent" or "High Cytotoxicity" indicates that the source highlighted the compound's significant activity, in some cases superior to the reference drug, without providing a specific IC₅₀ value in the abstract.

Antimicrobial Activity of this compound Derivatives

Derivatives of the quinoline core, such as quinolone antibiotics, are well-established antibacterial agents.[2] Research into novel this compound compounds has also revealed promising activity against various bacterial pathogens, including drug-resistant strains.[15][16]

Quantitative Antibacterial Activity

The efficacy of antibacterial agents is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

| Q1-Q8 Series (4-methyl-2-(4-substitutedphenyl)quinolines) | P. aeruginosa | 25-50 | [15] |

| Compound 5a4 (2-phenyl-quinoline-4-carboxylic acid derivative) | S. aureus | 64 | [16][17] |

| Compound 5a7 (2-phenyl-quinoline-4-carboxylic acid derivative) | E. coli | 128 | [16][17] |

| Compound 8 (N-methylbenzoindolo[3,2-b]-quinoline) | Vancomycin-resistant E. faecium | 4 | [18] |

| Compound 15 (2-sulfoether-4-quinolone) | S. aureus | 0.8 (μM) | [18] |

| Compound 37 (derivative) | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [18] |

Experimental Protocols and Workflows

Reproducibility is paramount in drug discovery. This section outlines the general methodologies for key assays cited in the evaluation of this compound compounds and provides a generalized workflow for their synthesis and screening.

Representative Synthesis Pathway: Doebner Reaction

A common method for synthesizing 2-phenyl-quinoline-4-carboxylic acid derivatives involves the Doebner reaction.[16] This process typically involves a one-pot condensation of an aniline, an aldehyde (e.g., 2-nitrobenzaldehyde), and pyruvic acid.[16][17] The resulting core can then undergo further modifications.

General Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. A positive control (e.g., doxorubicin) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.[14]

General Protocol: Minimum Inhibitory Concentration (Broth Dilution Method)

This method is used to determine the MIC of an antimicrobial agent.[16][17]

-

Compound Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Inoculum Preparation: A standardized suspension of the target bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth + bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Result Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Drug Discovery and Validation Workflow

The path from a novel compound to a preclinical candidate involves a multi-step screening and validation process.

References

- 1. ijmphs.com [ijmphs.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. This compound | 605-03-8 | Benchchem [benchchem.com]

- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Phenylquinoline Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-phenylquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar architecture, combined with the synthetic accessibility for diverse substitutions, has made it a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, its synthesis, and its significant applications in oncology, infectious diseases, and neuroprotection, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the this compound scaffold have exhibited potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Mechanism of Action |

| HDAC Inhibitors | |||||

| Compound D28 | K562 (Leukemia) | 2.57 | SAHA (Vorinostat) | 3.12 | HDAC3 Inhibition, Apoptosis Induction[1] |

| Compound D28 | HCT-116 (Colon) | 3.15 | SAHA (Vorinostat) | 4.25 | HDAC3 Inhibition, Apoptosis Induction[1] |

| Compound D28 | A549 (Lung) | 4.82 | SAHA (Vorinostat) | 5.68 | HDAC3 Inhibition, Apoptosis Induction[1] |

| Serotonin Receptor Ligands | |||||

| Ethylpiperazine derivatives | MCF-7 (Breast) | Not specified | - | - | 5-HT1B/5-HT2B antagonism, Apoptosis[2] |

| General Cytotoxic Agents | |||||

| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 | Not Specified[3] |

| Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | Not Specified[3] |

| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | Not Specified[3] |

| Phenylsulfonylurea Derivative 7 | HepG2 (Liver) | 2.71 | - | - | Not Specified[3] |

| Phenylsulfonylurea Derivative 7 | A549 (Lung) | 7.47 | - | - | Not Specified[3] |

| Phenylsulfonylurea Derivative 7 | MCF-7 (Breast) | 6.55 | - | - | Not Specified[3] |

Signaling Pathways in Anticancer Activity

Certain 2-phenylquinoline-4-carboxylic acid derivatives function as Histone Deacetylase (HDAC) inhibitors. By blocking HDACs, particularly HDAC3, these compounds increase histone acetylation, leading to chromatin relaxation and the altered expression of genes involved in cell cycle control and apoptosis.[1][4][5] This ultimately results in cell cycle arrest at the G2/M phase and the induction of programmed cell death.[1]

Some this compound derivatives act as antagonists of serotonin receptors, such as 5-HT1B and 5-HT2B.[2] In certain cancers, like breast cancer, serotonin can promote cell proliferation. By blocking these receptors, the compounds inhibit downstream signaling pathways, such as the ERK pathway, and calcium ion efflux, leading to reduced cell growth and the induction of apoptosis.[2]

Experimental Protocols

This reaction facilitates the one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.

Materials:

-

Substituted aniline (e.g., aniline)

-

Substituted aldehyde (e.g., benzaldehyde)

-

Pyruvic acid

-

Ethanol

-

Catalyst (e.g., iron(III) trifluoromethanesulfonate or trifluoroacetic acid)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol), aniline (1.1 mmol), benzaldehyde (1.0 mmol), and ethanol (5 mL).

-

Add the catalyst (e.g., 15 mol% iron(III) trifluoromethanesulfonate) to the mixture.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to 80°C and maintain reflux for 3 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, at which point the crude product will precipitate.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-phenylquinoline-4-carboxylic acid.[6]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates, multichannel pipette, microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate to pellet the cells before aspirating.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the this compound derivative for the desired time.

-

Collect 1–5 x 10^5 cells by centrifugation.

-

Resuspend the cells in 500 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate at room temperature for 5 minutes in the dark.

-

Analyze the cells by flow cytometry. Annexin V-FITC positive, PI-negative cells are in early apoptosis.[1][8][9][10]

Antimicrobial Activity: A Renewed Front against Drug Resistance

The this compound scaffold is a key component in a number of antimicrobial agents, with derivatives showing efficacy against a range of pathogenic bacteria.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several this compound derivatives against common bacterial strains.

| Compound ID/Class | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | ||||

| Compound 5a4 | Staphylococcus aureus | 64 | Ampicillin | Not specified |

| Compound 5a7 | Escherichia coli | 128 | Ampicillin | Not specified |

| 4-Piperazinylquinoline hybrids | ||||

| Compound 1a/1b | Staphylococcus aureus | 3.9-7.8 | - | - |

| Compound 1a/1b | Pseudomonas aeruginosa | 3.9-7.8 | - | - |

| Compound 1a/1b | Escherichia coli | 3.9-7.8 | - | - |

| Quinoline-based compounds | ||||

| Compound 13 | S. aureus (MRSA) | 20±3.3 | - | - |

| Compound 13 | P. aeruginosa | 10±1.5 | - | - |

| Quinolinequinones | ||||

| QQ1, QQ5, QQ6 | Staphylococcus aureus | 1.22 | Cefuroxime | 1.22 |

Experimental Workflow for Antimicrobial Susceptibility Testing

Antiviral Activity: Broad-Spectrum Potential

This compound derivatives have demonstrated promising activity against a variety of viruses, including human immunodeficiency virus (HIV), coronaviruses (including SARS-CoV-2), and hepatitis C virus (HCV).

Quantitative Antiviral Data

The following table highlights the half-maximal effective concentration (EC50) of several this compound derivatives against different viruses.

| Compound ID/Class | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 2-Phenylquinolines | ||||

| Compound 1a | SARS-CoV-2 | 6 | 18 | 3 |

| Compound 9j | SARS-CoV-2 | 5.9 | >100 | >16.9 |

| Compound 6f | SARS-CoV-2 | 7.2 | >100 | >13.9 |

| Compound 8k | HCoV-229E | 0.2 | 11.1 | 55.5 |

| 4-Oxo-4H-quinolin-1-yl Acylhydrazones | ||||

| Compound 4 | TMV | 51.2% inhibition at 500 mg/L | - | - |

| Compound 11 | TMV | 49.6% inhibition at 500 mg/L | - | - |

| Quinoline-adamantane hybrid | SARS-CoV-2 | Not specified | >50 | - |

Mechanism of Antiviral Action

A key antiviral mechanism for some 4-aminoquinoline derivatives is the alkalinization of endosomes.[11] Many enveloped viruses rely on the acidic environment of endosomes to facilitate the fusion of viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm. By increasing the pH of these compartments, this compound derivatives can inhibit this crucial step in the viral life cycle.[11]

References

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Document: 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity. (CHEMBL4138090) - ChEMBL [ebi.ac.uk]

Spectroscopic Characterization of 4-Phenylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-phenylquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Introduction to this compound

This compound is a molecule composed of a quinoline core with a phenyl group substituted at the 4-position. Its rigid, aromatic structure is a key feature in its various applications, including as a scaffold for the development of therapeutic agents and as a component in organic electronic materials. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.

Data Presentation

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.26 | d | 8.5 | Quinoline H2 |

| 7.85–8.10 | m | - | H3 and H5 |

| 7.40–7.60 | m | - | Phenyl protons |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.6 | Quinoline C2 |

| 148.2 | C4 (phenyl attachment) |

Solvent: CDCl₃[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Characteristic IR Absorptions for this compound

| Frequency (cm⁻¹) | Vibration Type |

| 1558–1592 | C=N stretch |

| 1435–1500 | Phenyl ring vibrations |

| 750–850 | Aromatic C–H bend |

[1]

Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent such as dichloromethane or acetone.

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Data Presentation

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 205 | Molecular Ion Peak [M]⁺ |

| 204 | [M-H]⁺ |

| 178 | [M-HCN]⁺ |

| 152 | [M-C₂H₂N]⁺ |

| 127 | [Quinoline]⁺ |

| 77 | [Phenyl]⁺ |

Molecular Formula: C₁₅H₁₁N, Molecular Weight: 205.25 g/mol [2][3]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) in a high vacuum. This process removes an electron from the molecule to form a positively charged molecular ion ([M]⁺).

-

Fragmentation: The energetically unstable molecular ion undergoes fragmentation into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow and Logical Relationships

The characterization of this compound follows a logical workflow, where each spectroscopic technique provides complementary information to build a complete structural picture.

Caption: Workflow for the spectroscopic characterization of this compound.

This diagram illustrates the logical flow from the purified sample through the different analytical techniques to the final structural confirmation. Each method yields specific data points that, when combined, provide a comprehensive and unambiguous identification of the compound.

References

The Discovery and History of 4-Phenylquinoline: A Technical Guide

Introduction

4-Phenylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Its structure features a quinoline core with a phenyl group substituted at the 4-position. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of biologically active compounds. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key biological activities of the this compound core.

Discovery and Historical Context

The discovery of this compound is not attributed to a single event but is rooted in the foundational development of quinoline synthesis in the late 19th century. During this period, chemists developed several seminal methods for constructing the quinoline ring system, which remain cornerstones of heterocyclic chemistry. The synthesis of specifically substituted quinolines, such as this compound, became possible through the application of these pioneering reactions.

Key historical syntheses applicable to this compound include:

-

The Friedländer Synthesis (1882): Developed by Paul Friedländer, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[1][2] For this compound, this would typically involve the reaction of 2-aminobenzophenone with a compound like acetaldehyde or acetone.

-

The Combes Quinoline Synthesis (1888): Reported by Alphonse Combes, this method involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][3][4]

-

The Doebner-von Miller Reaction (1881): This reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines.[3]

These methods, discovered within a single decade, opened the door for the systematic synthesis of a vast library of quinoline derivatives, allowing for the exploration of their chemical and biological properties.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, purification, and characterization in a research setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁N | [5] |

| Molecular Weight | 205.25 g/mol | [5] |

| CAS Number | 605-03-8 | [5] |

| Appearance | Yellow to brownish solid | [6] |

| Melting Point | Data not consistently available (n/a) | [7] |

| Boiling Point | Data not consistently available (n/a) | [7] |

| pKa (Predicted) | 5.16 ± 0.13 | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.22 (d), 8.19-8.16 (m), 7.89 (dd), 7.75 (s), 7.74-7.70 (m), 7.55-7.44 (m), 7.21-7.17 (m) | [8] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.0, 162.5, 155.6, 149.4, 148.6, 138.0, 135.6, 129.9, 129.6, 129.5, 129.3, 128.6, 128.4, 126.4, 125.6, 118.9, 115.8, 115.6 | [8] |

| Key IR Absorptions (cm⁻¹) | ~3055 (aromatic C-H str.), ~1558 (C=C str.), ~1435 (C=N str.) | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below is a representative protocol for the synthesis of a this compound derivative via the Friedländer synthesis and a protocol for assessing its biological activity.

Synthesis via Friedländer Condensation

The Friedländer synthesis is a versatile method for preparing 4-phenylquinolines from 2-aminobenzophenones.[10][11]

Objective: To synthesize a this compound derivative by reacting 2-aminobenzophenone with a ketone containing an α-methylene group.

Materials:

-

2-Aminobenzophenone

-

Ethyl acetoacetate (or another suitable ketone)

-

Zirconium(IV) chloride (ZrCl₄) or another Lewis/Brønsted acid catalyst

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add the catalyst (e.g., ZrCl₄, 10 mol%).[10]

-

Stir the reaction mixture at reflux for 4-6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound derivative.[10]

Caption: Experimental workflow for the Friedländer synthesis of a this compound derivative.

Biological Assay: Antiproliferative Activity (MTT Assay)

This compound derivatives have shown potent antiproliferative activity, which can be quantified using the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the effect of a this compound derivative on the viability of MCF-7 breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. A key mechanism of action involves the antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in cancer cell proliferation.

Serotonin Receptor Antagonism

Studies on MCF-7 breast cancer cells have shown that certain this compound derivatives can bind to and antagonize serotonin receptors, specifically 5-HT₁B and 5-HT₂B. Serotonin, acting as an autocrine growth factor, normally binds to these receptors, initiating a signaling cascade that promotes cell survival and proliferation. This cascade involves the release of intracellular calcium (Ca²⁺) and the activation of the ERK (Extracellular signal-Regulated Kinase) pathway.

By blocking these receptors, this compound derivatives inhibit these downstream signals. The inhibition of serotonin-induced calcium efflux and the prevention of ERK activation disrupt the pro-survival signaling, ultimately leading to the induction of apoptosis (programmed cell death) in the cancer cells.

Caption: this compound antagonism of the serotonin signaling pathway, leading to apoptosis.

This compound, a compound with historical roots in the foundational era of heterocyclic chemistry, continues to be a scaffold of immense interest for modern drug discovery. Its accessibility through classic and continually refined synthetic routes, such as the Friedländer synthesis, allows for extensive structural diversification. The demonstrated activity of its derivatives as serotonin receptor antagonists highlights a promising avenue for the development of novel anticancer therapeutics. This guide provides the core technical information required for researchers to synthesize, characterize, and evaluate this important chemical entity, paving the way for future innovations in medicinal chemistry.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. iipseries.org [iipseries.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. This compound | C15H11N | CID 521929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 605-03-8: this compound | CymitQuimica [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. jocpr.com [jocpr.com]

- 9. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. jk-sci.com [jk-sci.com]

Potential Therapeutic Targets of 4-Phenylquinoline: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Therapeutic Applications of 4-Phenylquinoline Derivatives.

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively investigated as potential therapeutic agents, showing promise in oncology, cardiovascular diseases, and infectious diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid in drug discovery and development efforts.

Anticancer Activity

Derivatives of this compound have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action. These include the antagonism of serotonin receptors, inhibition of tubulin polymerization, modulation of histone deacetylases (HDACs), and interference with p53 signaling pathways.

Serotonin (5-HT) Receptor Antagonism

Certain this compound derivatives have been identified as antagonists of serotonin receptors, particularly the 5-HT1B and 5-HT2B subtypes. This antagonism has been linked to antiproliferative effects in breast cancer cells. The proposed mechanism involves the inhibition of serotonin-induced calcium ion efflux and the subsequent suppression of the ERK signaling pathway, ultimately leading to the activation of apoptotic pathways.[1][2]

Quantitative Data: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| H3a (ethylpiperazine derivative) | MCF-7 | Not specified, but noted as most active | [1] |

| Various 4-phenyl quinoline derivatives | MCF-7 | Not specified, but showed toxicity | [1] |

Signaling Pathway: Serotonin Receptor Antagonism in Cancer

Caption: Serotonin receptor antagonism by this compound derivatives.

Tubulin Polymerization Inhibition

A notable mechanism of action for 4-phenyl-2-quinolone derivatives is the inhibition of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity

| Compound | Target/Assay | IC50 (µM) | Cell Line | Reference |

| Compound 22 (a 4-PQ derivative) | Antiproliferative activity | 0.32 | COLO205 | |

| Antiproliferative activity | 0.89 | H460 | ||

| HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) | Antiproliferative activity | 0.4 - 1.0 | HL-60, Hep3B, H460 |

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Disruption of microtubule dynamics by 4-phenyl-2-quinolone derivatives.

Histone Deacetylase (HDAC) Inhibition

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as inhibitors of histone deacetylases (HDACs), with some exhibiting selectivity for HDAC3.[3][4] HDAC inhibitors represent a promising class of anticancer agents that modulate gene expression by altering the acetylation state of histones, leading to cell cycle arrest and apoptosis.[5][6][7][8]

Quantitative Data: HDAC Inhibition and Antiproliferative Activity

| Compound | Target | IC50 (µM) | Cell Lines | Reference |

| D28 | HDAC3 | 24.45 | - | [3][4] |

| D28 | K562 | 1.02 | K562 | [3] |

| D28 | U266 | 1.08 | U266 | [3] |

| D28 | U937 | 1.11 | U937 | [3] |

| D29 | HDAC1 | 32.59 | - | [3] |

| D29 | HDAC2 | 183.5 | - | [3] |

| D29 | HDAC3 | 0.477 | - | [3] |

| D30 | HDAC1 | 1.427 | - | [3] |

| D30 | HDAC2 | 8.127 | - | [3] |

| D30 | HDAC3 | 0.100 | - | [3] |

Signaling Pathway: HDAC Inhibition Leading to Apoptosis

Caption: Epigenetic modulation through HDAC inhibition.

p53 Transcriptional Activity Antagonism

A 3-phenylquinoline derivative, designated PQ1, has been identified as an antagonist of p53 transcriptional activity. While p53 is a tumor suppressor, its inhibition can be a therapeutic strategy in certain contexts, such as protecting normal tissues from the toxic effects of chemotherapy.

Antihypertensive Activity

This compound derivatives have been designed as antagonists of the Angiotensin II Type 1 (AT1) receptor, a key regulator of blood pressure. By blocking the action of angiotensin II, these compounds induce vasodilation and lower blood pressure.

Quantitative Data: AT1 Receptor Antagonist Activity

| Compound | Assay | pA2 | Ki (nM) | Reference |

| Novel this compound derivatives | AT1 receptor binding | - | Nanomolar range |

Signaling Pathway: AT1 Receptor Antagonism

Caption: Mechanism of antihypertensive action via AT1 receptor blockade.

Antimicrobial Activity

Various derivatives of this compound have been synthesized and screened for their antimicrobial properties, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3][9][10][11][12]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 2-phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 64 | [11] |

| Escherichia coli | 128 | [11] | |

| 4-methyl-2-(4-substituted phenyl) quinoline derivatives | Various bacteria | 25-50 | [9] |

| Various quinoline derivatives | Various bacteria and fungi | 3.12 - 50 | [12] |

Detailed Experimental Protocols

Calcium Flux Assay for Serotonin Receptor Antagonism

This protocol outlines a method to measure changes in intracellular calcium concentration in response to serotonin and the antagonistic effect of this compound derivatives.

Workflow: Calcium Flux Assay

Caption: Workflow for a cell-based calcium flux assay.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the desired serotonin receptor (e.g., 5-HT1B or 5-HT2B) in appropriate media.

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of the this compound derivative (antagonist) to the wells and incubate for a predetermined time.

-

Agonist Stimulation: Add a fixed concentration of serotonin (agonist) to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Analyze the change in fluorescence to determine the inhibitory effect of the this compound derivative on serotonin-induced calcium influx.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of 4-phenyl-2-quinolone derivatives on the polymerization of tubulin into microtubules.

Workflow: Tubulin Polymerization Assay

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing PIPES, MgCl2, EGTA, and a fluorescent reporter (e.g., DAPI). Prepare a stock solution of GTP.

-

Compound Preparation: Dissolve the 4-phenyl-2-quinolone derivative in DMSO to make a stock solution, and then dilute to the desired concentrations in reaction buffer.

-

Reaction Initiation: In a 96-well plate, combine the tubulin protein, reaction buffer with the fluorescent reporter, and the test compound. Initiate polymerization by adding GTP and incubating at 37°C.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity at regular intervals.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value by determining the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control.[1][5][6][13]

HDAC Activity Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of 2-phenylquinoline-4-carboxylic acid derivatives against HDAC enzymes.

Workflow: HDAC Activity Assay

Caption: Workflow for a fluorometric HDAC activity assay.

Methodology:

-

Reagent Preparation: Prepare HDAC assay buffer, a fluorogenic HDAC substrate, and a developer solution.

-

Compound Preparation: Prepare serial dilutions of the 2-phenylquinoline-4-carboxylic acid derivative.

-

Enzyme Reaction: In a 96-well plate, add the HDAC enzyme (e.g., from HeLa cell nuclear extract or recombinant HDACs), the fluorogenic substrate, and the test compound. Incubate at 37°C for a specified time.

-

Development: Stop the enzymatic reaction and add the developer solution, which cleaves the deacetylated substrate to produce a fluorescent product. Incubate at room temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.[9][14][15][16][17]

p53 Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is used to assess the effect of compounds on the transcriptional activity of the p53 tumor suppressor protein.

Workflow: p53 Luciferase Reporter Assay

Caption: Workflow for a p53 luciferase reporter gene assay.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HCT116) and co-transfect with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

-

Compound Treatment: Treat the transfected cells with the 3-phenylquinoline derivative at various concentrations.

-

Cell Lysis: After incubation, lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Determine the effect of the compound on p53 transcriptional activity.[18][19][20][21][22]

Angiotensin II-Induced Aortic Strip Contraction Assay

This ex vivo assay evaluates the ability of this compound derivatives to antagonize angiotensin II-induced vasoconstriction.

Workflow: Aortic Strip Contraction Assay

Caption: Workflow for an ex vivo aortic strip contraction assay.

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a rabbit or rat and cut it into rings or helical strips.

-

Mounting: Mount the aortic preparations in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Compound Incubation: Incubate the tissues with a specific concentration of the this compound derivative for a defined period.

-

Agonist Challenge: Construct a cumulative concentration-response curve for angiotensin II by adding increasing concentrations of the agonist to the organ bath.

-

Tension Recording: Record the isometric contraction using a force-displacement transducer.

-

Data Analysis: Compare the concentration-response curves in the presence and absence of the antagonist to determine the pA2 value, which quantifies the antagonist's potency.[11][23][24]

References

- 1. pnas.org [pnas.org]

- 2. 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vascular smooth-muscle cells contain AT1 angiotensin receptors coupled to phospholipase D activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Effects of angiotensin II type 1 receptor antagonist on smooth muscle cell phenotype in intramyocardial arteries from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]